4-Hydroxylamino-2,6-dinitrotoluene

TNT biodegradation enzymatic nitroreduction metabolite profiling

Environmental laboratories and toxicology researchers face unreliable quantification when using mixed HADNT isomer standards-2-HADNT and 4-HADNT differ sharply in abiotic conversion products, cytotoxic potency, and chromatographic retention. Procure purified 4-HADNT as the definitive analytical reference standard. • Enables isomer-resolved HPLC/LC-MS/MS calibration for groundwater and soil leachate monitoring; distinguishes 4-HADNT-derived 2,2′,6,6′-tetranitro-4,4′-azoxytoluene from 2-HADNT-derived dimers. • Sole TNT metabolite recapitulating full hematotoxic endpoints (hemolysis, metHb formation, ferrylHb generation) in vitro-essential positive control for mechanism-specific toxicology studies. • Validates nitroreductase regiospecificity in bioremediation programs: 4-HADNT is the dominant isomer (~80%) from CO dehydrogenase pathways.

Molecular Formula C7H7N3O5
Molecular Weight 213.15 g/mol
CAS No. 59283-75-9
Cat. No. B1235525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxylamino-2,6-dinitrotoluene
CAS59283-75-9
Synonyms4-HADNT
4-hydroxylamino-2,6-dinitrotoluene
Molecular FormulaC7H7N3O5
Molecular Weight213.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])NO)[N+](=O)[O-]
InChIInChI=1S/C7H7N3O5/c1-4-6(9(12)13)2-5(8-11)3-7(4)10(14)15/h2-3,8,11H,1H3
InChIKeyHTTDEAQRSCMCQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxylamino-2,6-dinitrotoluene (CAS 59283-75-9): Procurement-Grade Overview of a Key TNT Metabolite Standard


4-Hydroxylamino-2,6-dinitrotoluene (4-HADNT, CAS 59283-75-9) is a nitrotoluene-class hydroxylamine that serves as the dominant early-stage reduction metabolite of the explosive 2,4,6-trinitrotoluene (TNT) [1]. Structurally, it is 2,6-dinitrotoluene bearing an additional hydroxylamino (-NHOH) substituent at the 4-position, with molecular formula C₇H₇N₃O₅ and exact mass 213.0386 Da [2]. Classified as a xenobiotic metabolite, 4-HADNT is an obligatory intermediate in both microbial and plant TNT degradation pathways and is widely used as an analytical reference standard for environmental fate studies, bioremediation monitoring, and toxicological risk assessment [1].

4-Hydroxylamino-2,6-dinitrotoluene: Why Positional Isomers and Reduced Analogs Cannot Substitute for Analytical or Toxicological Workflows


The hydroxylamino-dinitrotoluene (HADNT) class contains two positional isomers—4-HADNT and 2-HADNT—that are co-produced during TNT reduction yet exhibit sharply divergent toxicological potencies, spontaneous abiotic conversion products, and chromatographic behavior [1]. Furthermore, 4-HADNT differs fundamentally from its fully reduced amine counterpart, 4-amino-2,6-dinitrotoluene (4-ADNT), in both cytotoxic mechanism and hemolytic potential [2]. These differences mean that generic procurement of 'HADNT mixture' or substitution with the more readily available 4-ADNT cannot support quantitative environmental monitoring, mechanism-specific toxicology, or enzymatic pathway reconstitution. The evidence below establishes exactly where 4-HADNT is quantifiably, verifiably differentiated from its closest in-class analogs.

4-Hydroxylamino-2,6-dinitrotoluene (4-HADNT): Head-to-Head Quantitative Differentiation Evidence for Procurement and Analytical Selection


Isomeric Dominance in Enzymatic TNT Reduction: 4-HADNT vs. 2-HADNT Formation Ratio

In the carbon monoxide dehydrogenase (CODH)-catalyzed reduction of 2,4,6-trinitrotoluene, 4-HADNT is formed as the dominant monohydroxylamino isomer, with approximately four times more 4-HADNT produced than its positional isomer 2-hydroxylamino-4,6-dinitrotoluene (2-HADNT) [1]. Quantitatively, 4-HADNT accounts for ~80% of the monohydroxylamino product distribution, while 2-HADNT accounts for ~20% [1]. This product ratio is not uniform across all enzymatic systems: other reductases may yield different 4-HADNT:2-HADNT ratios, making 4-HADNT the preferred authentic standard for calibrating pathway-specific conversion efficiency in any given bioremediation or mechanistic enzymology study.

TNT biodegradation enzymatic nitroreduction metabolite profiling

Differential Cytotoxicity: 4-HADNT vs. 4-Amino-2,6-dinitrotoluene (4-ADNT) in Mammalian Cell Lines

In parallel cytotoxicity assays using H4IIE (rat hepatoma) and CHO (Chinese hamster ovary) cell lines, 4-HADNT exhibited LC₅₀ values in the 3–18 μg/mL range—comparable to the toxicity of the parent compound TNT—whereas 4-amino-2,6-dinitrotoluene (4-ADNT) was noncytotoxic to CHO cells and only moderately less cytotoxic than TNT to H4IIE cells [1]. This result demonstrates that the hydroxylamino functional group of 4-HADNT confers cytotoxicity that is eliminated upon full reduction to the amine (4-ADNT), indicating that 4-ADNT requires further metabolic activation to exert cytotoxic effects, while 4-HADNT is directly cytotoxic [1].

cytotoxicity profiling TNT metabolite toxicology mammalian cell assays

Acute Toxicity Ranking Among TNT Metabolites: 4-HADNT Exhibits Higher Toxicity Than 2-HADNT

In acute toxicity tests conducted with individual, purified TNT metabolites and Trametes modesta fungal cultures supplemented with 200 μM TNT, the toxicity of the hydroxylamino intermediates decreased in a clear rank order: TNT > 4-HADNT > 2-HADNT > 2,6-DNT > 2,2′,6,6′-azoxytetranitrotoluene [1]. This ranking demonstrates that 4-HADNT is more acutely toxic than its positional isomer 2-HADNT despite identical molecular formula and mass. The study further showed that both 2-HADNT and 4-HADNT can be completely immobilized (100%) by humic monomers in the presence of laccase, indicating that while both isomers are reactive, their intrinsic toxicological hazard profiles are distinct [1].

acute toxicity ranking bioremediation hazard assessment Trametes modesta biodegradation

Spontaneous Abiotic Conversion Product Differentiation: 4-HADNT vs. 2-HADNT Yield Distinct Azoxy Dimers

When dissolved in distilled water and left under abiotic conditions, 4-HADNT undergoes spontaneous conversion to a specific azoxy dimer product: 2,2′,6,6′-tetranitro-4,4′-azoxytoluene (4,4′-AZT). In contrast, 2-HADNT converts to the regioisomeric 4,4′,6,6′-tetranitro-2,2′-azoxytoluene (2,2′-AZT), and an equimolar mixture of the two yields a third cross-dimer, 4,2′,6,6′-tetranitro-2,4′-azoxytoluene (2,4′-AZT) . The individual HADNT isomers, isolated to ~98% purity by one-step TLC and extracted into acetonitrile, exhibit HPLC retention times of 14.0, 15.4, and 17.7 min for the three azoxy products, enabling unambiguous tracking of the abiotic fate of each precursor . Both 2-HADNT and 4-HADNT degrade spontaneously over time in aqueous solution, with degradation accelerated by heat and dissolved oxygen .

abiotic transformation azoxy dimer formation environmental fate modeling

Differential Hemolytic Activity: 4-HADNT vs. TNT and 4-ADNT in Erythrocyte Systems

In vitro exposure of rat red blood cells to 4-HADNT resulted in readily observable hemolysis, whereas treatment with the parent compound TNT did not produce this effect [1]. Furthermore, 4-HADNT was active toward methemoglobin (metHb) formation and caused a decrease in thiol content of the globin moiety, effects that were not observed with TNT, 4-amino-2,6-dinitrotoluene (4-ADNT), or 4-acetylamino-2,6-dinitrotoluene (AADNT) [1]. Interaction of purified rat oxyhemoglobin with 4-HADNT—but not with TNT, ADNT, or AADNT—caused concentration-dependent production of H₂O₂ and ferrylhemoglobin, accompanied by hemin release [1]. These data establish 4-HADNT as the active hematotoxic metabolite that mediates TNT-induced red blood cell damage; the parent TNT and the fully reduced amine metabolites are inactive in these endpoints.

hematotoxicity methemoglobin formation TNT metabolic activation

HPLC Chromatographic Resolution of 4-HADNT and 2-HADNT Isomers Using Xenobiotic Reductase B (XenB) Metabolite Profiling

In the XenB-catalyzed transformation of TNT, the two monohydroxylamino-dinitrotoluene isomers are baseline-resolved by reversed-phase HPLC. Under the reported conditions, 2-hydroxylamino-4,6-dinitrotoluene (2-HADNT) elutes with a retention time of 11.6 min, while 4-hydroxylamino-2,6-dinitrotoluene (4-HADNT) elutes at 12.1 min—a difference of 0.5 min that enables unambiguous peak assignment when authentic individual standards are used [1]. Beyond retention time, the two isomers have identical molecular mass (C₇H₇O₅N₃, 212 Da) and closely related UV-visible spectra, meaning they cannot be distinguished by mass spectrometry or UV detection alone; chromatographic co-elution would lead to misidentification [1]. The same study further resolved downstream metabolites 2-amino-4,6-dinitrotoluene (15.0 min) and 4-amino-2,6-dinitrotoluene (16.5 min), confirming that the HADNT → ADNT reduction products are also chromatographically distinct [1].

HPLC-DAD analysis TNT metabolite separation chromatographic method validation

4-Hydroxylamino-2,6-dinitrotoluene: High-Value Application Scenarios Driven by Quantitative Differentiation Evidence


Environmental Fate and Transport Modeling of TNT-Contaminated Sites: Isomer-Specific Abiotic Product Tracking

Site remediation programs at military bases, munitions manufacturing facilities, and firing ranges require quantitative tracking of TNT transformation products to predict long-term groundwater contamination risk. As established in Evidence Item 4, 4-HADNT undergoes spontaneous abiotic conversion specifically to 2,2′,6,6′-tetranitro-4,4′-azoxytoluene, while its isomer 2-HADNT yields a structurally distinct azoxy dimer . Procurement of pure 4-HADNT as an authentic standard enables environmental analytical laboratories to: (a) calibrate HPLC and LC-MS/MS methods for isomer-specific quantification in groundwater and soil leachate samples; (b) distinguish 4-HADNT-derived azoxy products from 2-HADNT-derived products in aged contamination plumes; and (c) validate predictive fate models that require isomer-resolved rate constants. Without the individual 4-HADNT standard, the abiotic transformation product profile cannot be deconvoluted, leading to uncertain mass balance closure in environmental forensic investigations.

Mechanistic Hematotoxicity Research: 4-HADNT as the Obligate Active Metabolite Standard for TNT-Induced Red Blood Cell Injury Studies

TNT occupational exposure is associated with methemoglobinemia, hemolytic anemia, and negative heme balance, yet the parent compound TNT is inactive in erythrocyte hemolysis assays. As demonstrated in Evidence Item 5, 4-HADNT is the sole TNT metabolite that recapitulates the full spectrum of hematotoxic endpoints in vitro—hemolysis, metHb formation, H₂O₂/ferrylHb generation, and hemin release—while TNT, 4-ADNT, and AADNT are all inactive [1]. Biomedical researchers conducting mechanistic studies of TNT hematotoxicity, screening antidotal interventions, or validating in vitro-to-in vivo extrapolation models must procure purified 4-HADNT as the positive control standard. Use of TNT or 4-ADNT as a surrogate will generate false-negative results and invalidate structure-activity relationship conclusions.

Bioremediation Process Monitoring and Enzymatic Pathway Reconstitution: Calibration of Isomer-Specific Product Ratios

Microbial and plant-based TNT bioremediation strategies rely on nitroreductase enzymes that generate HADNT intermediates as the first committed step. Evidence Item 1 demonstrates that CO dehydrogenase from Clostridium thermoaceticum produces 4-HADNT as the dominant isomer at ~80% of monohydroxylamino products, with 2-HADNT at ~20% [2]. However, different nitroreductases (XenB, NfsA, NfsB, P450R) may exhibit different 4-HADNT:2-HADNT product ratios. Laboratories engineering transgenic plants expressing bacterial nitroreductases—or monitoring in situ bioremediation performance—require authentic 4-HADNT standard to: (a) calibrate HPLC peak areas for accurate molar quantification; (b) determine the regiospecificity of engineered or native nitroreductases; and (c) validate that the intended 4-electron reduction pathway is operational rather than off-target 2-electron or hydride-addition pathways. A mixed HADNT standard cannot serve these purposes because the isomer ratio in the standard may differ from the biological sample.

Toxicological Risk Assessment for Remediation Endpoints: Isomer-Specific Hazard Profiling

Composting and land-farming are widely used to remediate TNT-contaminated soils, but these processes generate HADNT intermediates whose toxicity must be characterized to establish safe remediation endpoints. Evidence Items 2 and 3 collectively establish that: (a) 4-HADNT exhibits LC₅₀ values of 3–18 μg/mL in mammalian cell lines, comparable to TNT itself [3]; (b) 4-HADNT is ranked second only to TNT in acute toxicity among all major degradation products, and is more toxic than its positional isomer 2-HADNT [4]; and (c) 4-ADNT, the next metabolite in the reduction pathway, is noncytotoxic to CHO cells [3]. Toxicologists conducting hazard characterization of remediated soils must procure individual 4-HADNT standards for quantitative risk calculations because combining 4-HADNT and 2-HADNT into a single analytical measurement will overestimate the hazard attributable to the less toxic 2-isomer and underestimate the contribution of the more toxic 4-isomer, resulting in non-protective cleanup targets.

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